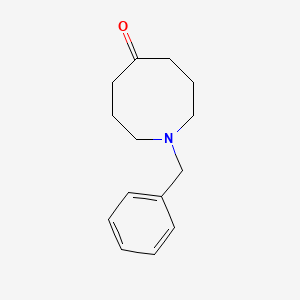
1-Benzylazocan-5-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzyl-substituted heterocycles is a common theme in the provided papers. For instance, paper describes the synthesis of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones through cyclization of a hydrazino quinazolinone with various one-carbon donors. Similarly, paper details the synthesis of 4(5)-aryl-1H-imidazoles through a Pd-catalyzed direct C-5 arylation of 1-benzyl-1H-imidazole. These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzyl-substituted compounds is often characterized using techniques such as X-ray diffraction, as seen in paper , where the structure of 1-benzyl-5-amino-1H-tetrazole was elucidated. Additionally, paper discusses the X-ray structure of 1-benzylidenamino-2-phenyl-4-benzylidene-2-imidazoline-5-one, providing insights into the molecular geometry of benzyl-substituted heterocycles. These studies suggest that this compound would likely exhibit a complex molecular structure that could be similarly analyzed.
Chemical Reactions Analysis
The reactivity of benzyl-substituted compounds is highlighted in several papers. Paper explores the anticancer activity of benzothiazole acylhydrazones, which are synthesized through reactions involving benzaldehyde derivatives. Paper describes the synthesis of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives, which also involve benzaldehyde in their synthesis. These reactions indicate that the benzyl group in this compound could participate in various chemical transformations, potentially leading to biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl-substituted compounds are not directly discussed in the provided papers. However, the synthesis and structural characterization techniques used in these studies, such as those described in papers and , suggest that this compound would exhibit properties typical of benzyl-substituted heterocycles, including solubility in organic solvents, potential for hydrogen bonding, and the ability to undergo various chemical reactions.
Applications De Recherche Scientifique
Anticancer Potential
1-Benzylazocan-5-one derivatives have shown significant potential in anticancer research. Notably, specific compounds like 2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]-4H-1-benzopyran-4-one have exhibited high tumor-specificity, comparable with established anticancer drugs, and induce cytostatic growth inhibition in certain cancer cell lines. These findings indicate potential lead compounds for designing new anticancer drugs (Nagai et al., 2019).
Synthesis of Novel Compounds
Research has focused on synthesizing new derivatives of this compound with potential pharmaceutical applications. For instance, the synthesis of arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives has led to compounds with high affinity and selectivity for specific serotonin receptors, indicating potential use in neurological or psychiatric disorders (Siracusa et al., 2008).
Water Treatment Research
This compound and its derivatives have been studied in the context of water treatment, particularly in understanding the occurrence and removal of related compounds like benzotriazoles in wastewater. This research provides valuable insights into the environmental impact and treatment methods for these compounds (Reemtsma et al., 2010).
Antimicrobial and Antitubercular Activity
Studies have shown that novel benzimidazole-oxadiazole hybrid molecules, related to this compound, exhibit promising antimicrobial and antitubercular activities. These compounds, due to their potent action and selectivity, offer a potential pathway for developing new antimicrobial agents (Shruthi et al., 2016).
Inhibitors in Pharmaceutical Research
This compound derivatives have been identified as novel antagonists for certain receptors, such as the P2X7 receptor. This research is crucial for developing new pharmaceuticals targeting specific receptors for treating various conditions (Nelson et al., 2006).
Development of Angiotensin II Receptor Blockers
Efficient protocols have been established for the C–H arylation of derivatives, leading to the synthesis of potent angiotensin II receptor blockers. This research contributes to the development of new treatments for cardiovascular diseases (Seki, 2012).
Antileukemic Agents
Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential antileukemic agents. This research opens new avenues for the treatment of leukemia (Gowda et al., 2009).
Environmental Monitoring
This compound related compounds, like benzotriazoles, have been monitored in rivers to understand their environmental impact. This research is crucial for environmental monitoring and assessing the effectiveness of water treatment processes (Kiss & Fries, 2009).
Safety and Hazards
1-Benzylazocan-5-one is intended for research use only and is not suitable for medicinal, household, or other uses . Safety data sheets indicate that it may have acute toxicity if ingested .
Relevant Papers While specific papers on this compound were not found in the search results, the compound is mentioned in the context of research use . For a more comprehensive analysis, a more detailed literature review would be necessary.
Propriétés
IUPAC Name |
1-benzylazocan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-8-4-10-15(11-5-9-14)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVRIFLULZGBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732014 | |
| Record name | 1-Benzylazocan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16853-08-0 | |
| Record name | 1-Benzylazocan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)
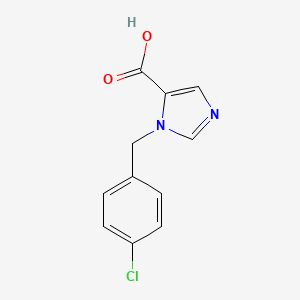

![[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B3032340.png)

![2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B3032342.png)
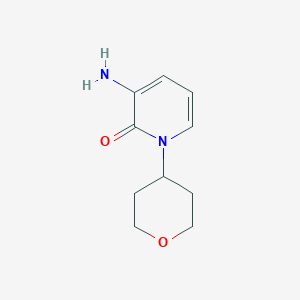
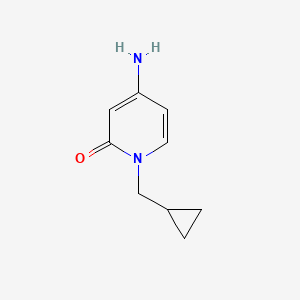

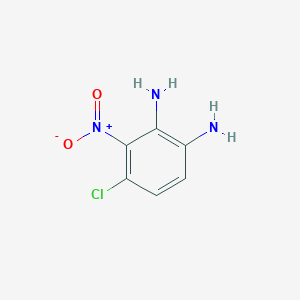
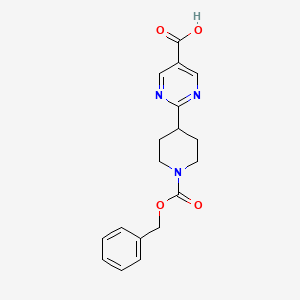
![1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline](/img/structure/B3032352.png)

![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B3032356.png)